Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate is a brominated pyrrole derivative with the molecular formula C6H5Br2NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate can be synthesized through the bromination of methyl pyrrole-3-carboxylate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can undergo hydrolysis in the presence of water or acids, forming 2,5-dibromo-1H-pyrrole-3-carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide solutions are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be obtained.
Hydrolysis Products: The major products are 2,5-dibromo-1H-pyrrole-3-carboxylic acid and methanol.
Scientific Research Applications
Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,5-dibromo-1H-pyrrole-3-carboxylate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atoms and the pyrrole ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate: Another brominated pyrrole derivative with similar chemical properties.
Methyl 2,5-dibromo-1H-pyrrole-2-carboxylate: A closely related compound with bromine atoms at different positions on the pyrrole ring.
Uniqueness
Methyl 2,5-dibromo-1H-pyrrole-3-carboxylate is unique due to its specific bromination pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
methyl 2,5-dibromo-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-6(10)3-2-4(7)9-5(3)8/h2,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJWVXZBIRNQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199384 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1598381-37-3 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1598381-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 2,5-dibromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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